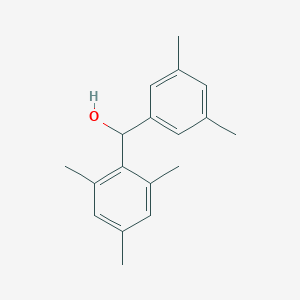
(3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol is an organic compound with the molecular formula C18H22O It is a derivative of methanol where the hydrogen atoms are replaced by two aromatic rings, each substituted with methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol typically involves the reaction of 3,5-dimethylbenzaldehyde with 2,4,6-trimethylphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
Preparation of Grignard Reagent: 2,4,6-trimethylbromobenzene is reacted with magnesium in anhydrous ether to form 2,4,6-trimethylphenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to 3,5-dimethylbenzaldehyde under anhydrous conditions to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
(3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
(3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
- (3,4-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol
- (3,5-Dimethylphenyl)(2,4,5-trimethylphenyl)methanol
- (3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)ethanol
Uniqueness
(3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C18H22O |
|---|---|
分子量 |
254.4 g/mol |
IUPAC 名称 |
(3,5-dimethylphenyl)-(2,4,6-trimethylphenyl)methanol |
InChI |
InChI=1S/C18H22O/c1-11-6-12(2)10-16(9-11)18(19)17-14(4)7-13(3)8-15(17)5/h6-10,18-19H,1-5H3 |
InChI 键 |
RXHQWPOXSHGNLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(C2=C(C=C(C=C2C)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















